molecular formula C14H14ClN3O B2543548 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478049-02-4

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2543548
CAS No.: 478049-02-4
M. Wt: 275.74
InChI Key: ZFFLMXFLQCQDAX-UHFFFAOYSA-N
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Description

5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C14H14ClN3O and its molecular weight is 275.74. The purity is usually 95%.
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Scientific Research Applications

Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors

Pyridazinone derivatives, including compounds structurally related to 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone, have shown significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit high selectivity and efficacy in inhibiting COX-2, an enzyme implicated in the inflammatory process, without significantly affecting COX-1, which is crucial for protecting the stomach lining. This selectivity is crucial for developing new anti-inflammatory drugs with reduced gastrointestinal side effects. For example, ABT-963, a vicinally disubstituted pyridazinone, has demonstrated improved aqueous solubility and oral anti-inflammatory potency compared to traditional COX-2 inhibitors, such as celecoxib and rofecoxib, in animal models (Asif, 2016).

Azolo[d]pyridazinones in Medicinal Chemistry

The azolo[d]pyridazinone scaffold, which shares a core structure with this compound, is a versatile pharmacophore associated with a wide range of biological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial effects. Such compounds have been extensively reviewed for their pharmacological activities, structure-activity relationships, and molecular modeling studies. This highlights the potential of azolo[d]pyridazinone derivatives in the strategic design and development of new drug candidates across various therapeutic areas (Tan & Ozadali Sari, 2020).

Synthetic Pathways of Pyridazine and Pyridazinone Analogues

The synthesis of pyridazine and pyridazinone derivatives is crucial for exploring their pharmacological potential. Several synthetic methodologies have been developed, utilizing β-aroylpropionic acid derivatives as starting materials to produce a wide range of pyridazinones with varying moieties. These methodologies are essential for generating new compounds for biological evaluation, contributing to the discovery of new therapeutic agents with potential cardiovascular benefits (Jakhmola et al., 2016).

Mechanism of Action

This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential areas of future research or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions .

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-3-8-16-12-9-17-18(14(19)13(12)15)11-6-4-10(2)5-7-11/h3-7,9,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFLMXFLQCQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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